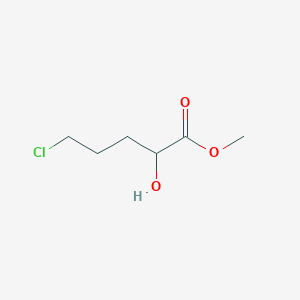

Methyl 5-chloro-2-hydroxypentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-chloro-2-hydroxypentanoate is an organic compound with the molecular formula C6H11ClO3. It is a chlorinated ester derivative of pentanoic acid, characterized by the presence of a hydroxyl group and a chlorine atom on the pentanoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-hydroxypentanoate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-hydroxypentanoate. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Analyse Des Réactions Chimiques

Reactivity of Structurally Similar Compounds

The search results include several compounds with overlapping functional groups (esters, hydroxyl, and chloro substituents), which may provide indirect insights:

a) 5-Chloro-2-pentanone (CAS 5891-21-4)

-

Key Reactions :

b) Methyl 4-methyl-2-oxopentanoate (CAS 3682-43-7)

-

Oxidation : The ketone group undergoes oxidation to form carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

-

Ester Hydrolysis : Forms 4-methyl-2-oxopentanoic acid in acidic or basic media.

c) Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4)

-

Nucleophilic Substitution : The chlorine substituent participates in SN2 reactions with amines or alkoxides .

-

Esterification/Transesterification : Reacts with alcohols to form new esters under acid catalysis .

Inferred Reactivity of Methyl 5-Chloro-2-Hydroxypentanoate

Based on functional group analysis (ester, hydroxyl, chloro):

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Ester Hydrolysis | H₃O⁺ or OH⁻, heat | 5-Chloro-2-hydroxypentanoic acid |

| Oxidation | KMnO₄ (acidic) | 5-Chloro-2-ketopentanoic acid |

| Chloride Substitution | NaI (Finkelstein reaction) | Methyl 5-iodo-2-hydroxypentanoate |

| Reduction | LiAlH₄ | 5-Chloro-2-hydroxypentanol |

| Acetylation | Acetic anhydride, pyridine | Methyl 5-chloro-2-acetoxypentanoate |

Research Gaps and Limitations

-

No peer-reviewed studies specifically address the synthesis or reactions of this compound.

-

Predictions rely on analogous compounds (e.g., methyl esters with chloro and hydroxyl groups), which may not fully capture the steric or electronic effects of the pentanoate backbone.

Recommendations for Further Study

-

Synthetic Routes : Explore ketalization or esterification of 5-chloro-2-hydroxypentanoic acid with methanol under acid catalysis.

-

Stability Studies : Investigate thermal decomposition or photolytic degradation pathways.

-

Catalytic Applications : Test transition-metal-catalyzed cross-coupling reactions at the chloro position.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 5-chloro-2-hydroxypentanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, which is crucial in drug development.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is utilized in the production of specific APIs due to its ability to undergo various chemical transformations. For example, it can act as a precursor for cyclopropyl methyl ketone, which is an essential building block in the synthesis of numerous drugs .

- Antimicrobial Agents : Research indicates that derivatives of chlorinated compounds exhibit enhanced antimicrobial properties. This compound can potentially be modified to develop new antimicrobial agents effective against resistant strains of bacteria, such as MRSA .

Agrochemical Development

The compound is also relevant in the field of agrochemicals, particularly in the synthesis of pesticides.

- Pesticide Synthesis : this compound has been explored as an intermediate in the preparation of pesticides like indoxacarb. The efficient synthesis routes developed for this compound can lead to improved yields and lower production costs for agrochemical products .

Chemical Intermediate

As a versatile chemical intermediate, this compound plays a crucial role in various synthetic pathways.

- Building Block for Complex Molecules : Its hydroxyl and chloro functionalities allow it to participate in reactions such as esterification, alkylation, and acylation, making it a valuable building block in organic synthesis .

Case Study 1: Synthesis of Cyclopropyl Methyl Ketone

A study demonstrated the efficient conversion of this compound into cyclopropyl methyl ketone through a series of reactions involving hydrogenation and halogenation. The process achieved over 95% yield with minimal by-products, showcasing the compound's utility in pharmaceutical manufacturing .

Case Study 2: Development of Antimicrobial Agents

Research on chlorinated phenolic compounds revealed that derivatives synthesized from this compound exhibited significant antimicrobial activity against resistant bacterial strains. This study highlighted the potential for developing new treatments using modified derivatives of this compound .

Case Study 3: Pesticide Production

A novel synthesis route for producing indoxacarb was reported, utilizing this compound as an intermediate. This method not only improved yield but also reduced costs associated with pesticide production, emphasizing the compound's role in agrochemical applications .

Mécanisme D'action

The mechanism of action of methyl 5-chloro-2-hydroxypentanoate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. The chlorine atom can engage in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions are crucial in determining its biological and chemical behavior .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-hydroxypentanoate: Lacks the chlorine atom, resulting in different reactivity and properties.

Methyl 5-chloropentanoate: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

5-chloro-2-hydroxypentanoic acid: The acid form of the compound, differing in acidity and reactivity.

Uniqueness

Methyl 5-chloro-2-hydroxypentanoate is unique due to the presence of both a hydroxyl group and a chlorine atom on the pentanoate chain. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways and applications .

Activité Biologique

Methyl 5-chloro-2-hydroxypentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a chlorine atom at specific positions on the pentanoate chain. Its molecular formula is C6H11ClO3, and it is categorized as an ester derivative, which often influences its biological interactions.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the hydroxyl group enhances its potential for hydrogen bonding, which may facilitate interactions with enzymes or receptors in biological systems.

Biological Activities

-

Anti-inflammatory Activity :

Studies have indicated that this compound may exhibit anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . -

Antioxidant Properties :

The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. Research has demonstrated that related compounds can scavenge free radicals, thereby protecting cells from oxidative damage . -

Antimicrobial Activity :

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar esters have been reported to exhibit activity against bacterial strains, indicating potential applications in treating infections .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in vitro using RAW264.7 macrophages. The results showed that treatment with this compound significantly reduced the production of inflammatory cytokines compared to control groups, suggesting its potential as a therapeutic agent in inflammatory diseases .

Case Study 2: Antioxidant Activity Assessment

Research assessing the antioxidant activity of this compound utilized DCFDA assays to measure reactive oxygen species (ROS) levels in A549 cells. The findings indicated that the compound effectively reduced ROS levels, highlighting its role in combating oxidative stress .

Comparative Analysis of Biological Activities

| Compound | Anti-inflammatory | Antioxidant | Antimicrobial |

|---|---|---|---|

| This compound | Yes | Yes | Potentially |

| Methyl Salicylate | Yes | Moderate | Yes |

| Aspirin | Yes | Low | No |

This table summarizes the comparative biological activities of this compound with other known compounds. It demonstrates that while it shares anti-inflammatory and antioxidant properties with methyl salicylate, it may also offer unique antimicrobial benefits.

Propriétés

IUPAC Name |

methyl 5-chloro-2-hydroxypentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-10-6(9)5(8)3-2-4-7/h5,8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPUPPAXYDZQOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.